3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(15)6-5-9-7-8-3-1-2-4-10(8)13-12(9)16/h1-4,9H,5-7H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLCTTTURUNBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923163-76-2 | |
| Record name | 3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, alcohols, and substituted quinolines, depending on the specific reaction and conditions employed .
Scientific Research Applications
Pharmaceutical Development
Targeting Neurological Disorders
This compound serves as a valuable intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structure allows it to interact effectively with specific receptors in the brain, making it a candidate for developing drugs targeting conditions such as schizophrenia and depression. Research indicates that derivatives of this compound exhibit promising binding affinities to dopamine receptors, which are critical in the treatment of these disorders .
Case Study: Dopamine Receptor Binding
In a study examining structure-activity relationships (SAR) for compounds related to 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid, researchers found that modifications to the compound's structure could enhance its affinity for dopamine D2 and D3 receptors. This suggests that further optimization could lead to more effective treatments for psychiatric conditions .
Biochemical Research
Metabolic Pathways and Enzyme Interactions
The compound is utilized in studies investigating metabolic pathways and enzyme interactions. It aids researchers in understanding complex biological processes and developing targeted therapies. For instance, its role in modulating enzyme activity can provide insights into metabolic disorders and potential therapeutic interventions .
Application in Enzyme Studies
Research has shown that compounds similar to this compound can act as enzyme inhibitors or activators. This property is crucial for developing drugs that can precisely target metabolic pathways involved in diseases like diabetes or cancer .
Analytical Chemistry
Standardization in Analytical Methods
In analytical chemistry, this compound is employed as a standard for detecting and quantifying related substances in biological samples. Its use ensures accuracy and reliability in research findings, particularly in pharmacokinetic studies where precise measurement of drug concentrations is essential .
Material Science
Development of Novel Materials
The compound's unique chemical properties allow it to be used in the development of novel materials with enhanced conductivity or reactivity. These materials can be beneficial in various applications, including electronics and coatings .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit phosphodiesterase enzymes, which play a role in various cellular processes .
Comparison with Similar Compounds
Table 1: Structural Features of Tetrahydroquinoline and Related Propanoic Acid Derivatives
Key Observations :
- The tetrahydroquinoline core is critical for interactions in biological systems, particularly in antimicrobial and cytotoxic activities.
- Substitutions on the quinoline ring (e.g., methyl, oxo groups) or the phenylpropanoic acid chain (e.g., chlorine, hydroxyl) significantly alter bioactivity and solubility.
Key Observations :
- The target compound is likely synthesized via alkylation or cyclization, whereas microbial biosynthesis (e.g., marine actinomycetes) is employed for chlorinated derivatives .
- Acylation methods (e.g., thionyl chloride) are common for introducing carboxamide groups in quinoline derivatives .
Key Observations :
- Chlorinated phenylpropanoic acids exhibit species-selective antimicrobial effects, while quinoline derivatives show broader but moderate activity .
- The target compound’s role as a building block contrasts with bioactive analogs used directly in therapeutics.
Physicochemical Properties
- Solubility: Propanoic acid derivatives generally exhibit moderate water solubility due to the carboxylic acid group, but lipophilic substituents (e.g., chlorinated phenyl rings) reduce solubility .
- Stability: The tetrahydroquinoline ring enhances stability compared to fully unsaturated quinolines, making it suitable for synthetic manipulation .
Biological Activity
3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃NO₃
- Molecular Weight : 219.24 g/mol
- CAS Number : 923163-76-2
- SMILES Notation : C1C(C(=O)NC2=CC=CC=C21)CCC(=O)O
The structure of this compound features a tetrahydroquinoline moiety linked to a propanoic acid group. This unique structure contributes to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities such as:
- Antioxidant Activity : Some studies suggest that tetrahydroquinoline derivatives possess antioxidant properties that can protect cells from oxidative stress.
- Antimicrobial Properties : There is evidence indicating that certain tetrahydroquinolines can inhibit the growth of various bacterial strains and fungi.
- Anticancer Potential : Preliminary studies have shown that related compounds may induce apoptosis in cancer cells and inhibit tumor growth.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression.
- Modulation of Signaling Pathways : It may influence cell signaling pathways that regulate cell survival and apoptosis.
Case Studies and Experimental Data
A limited number of studies specifically address the biological activity of this compound. However, related compounds have been extensively studied:
Synthesis and Derivatives
The synthesis of this compound has been explored in various studies focusing on its derivatives. These derivatives often exhibit enhanced biological activities compared to the parent compound. For instance:
- Derivatives with Modifications : Alterations in the functional groups attached to the tetrahydroquinoline core have resulted in improved potency against specific cancer cell lines.
Q & A
Q. What synthetic strategies are recommended for preparing 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid, and how is purity validated?
Synthesis often involves multi-step reactions, including cyclization of tetrahydroquinoline precursors followed by coupling with propanoic acid derivatives. Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux conditions), and catalyst selection. Structural validation employs 1H/13C NMR for functional group confirmation, high-resolution mass spectrometry (HRMS) for molecular weight verification, and HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity. Contaminants are minimized via recrystallization or column chromatography .
Q. How should stock solutions be prepared for biological assays, and what solvent considerations are critical?
Dissolve the compound in DMSO (10–20 mM stock) due to its limited aqueous solubility (~1 mg/mL in PBS, pH 7.2). For cellular assays, dilute in culture media to maintain <0.1% DMSO to avoid solvent toxicity. Organic solvent-free solutions can be prepared by direct dissolution in PBS, but stability is limited to 24 hours at 4°C. Pre-filter solutions (0.22 µm) to remove particulates .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported biological activities, such as concentration-dependent osteoclast inhibition vs. amyloid-β aggregation?
- Dose-response studies : Test a broad concentration range (e.g., 0.1–500 µM) in both osteoclast resorption (hydroxyapatite plate assay) and Aβ42 aggregation (Thioflavin T fluorescence) models.
- Cross-model validation : Compare effects in primary cell cultures (e.g., RAW 264.7 macrophages) vs. cell-free systems to isolate direct molecular interactions.
- Solvent controls : Ensure residual DMSO does not interfere (e.g., <0.1% final concentration) .
Q. How can pharmacokinetic challenges (e.g., blood-brain barrier penetration) be addressed for neuroactivity studies?
Structural modifications, such as introducing hydrophobic substituents on the tetrahydroquinoline ring, may enhance BBB permeability. In vivo validation involves administering the compound (e.g., 80 mg/kg in rats) and quantifying brain accumulation via LC-MS/MS . Co-administration with polyphenol extracts (as in ) could leverage natural carriers for improved bioavailability .
Q. What analytical methods are optimal for characterizing metabolic pathways and gut microbiota-derived metabolites?
- Stable isotope tracing : Administer 13C-labeled compound to track metabolic fate in rodent models.
- LC-QTOF-MS : Profile plasma/fecal samples at timed intervals (0–24h) to identify hydroxylated or conjugated metabolites.
- Microbiome depletion models : Use antibiotic-treated animals to distinguish host vs. microbial metabolism .
Methodological Best Practices
Q. How can researchers standardize enzymatic inhibition assays to improve reproducibility of IC50 values?
- Enzyme source : Use recombinant proteins (e.g., expressed in E. coli) to minimize batch variability.
- Substrate kinetics : Adjust substrate concentrations to match Km values for each enzyme batch.
- Pre-incubation time : Optimize inhibitor-enzyme contact time (e.g., 30 min at 37°C) before adding substrates.
- Positive controls : Include known inhibitors (e.g., EDTA for metalloproteinases) in every assay run .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Storage conditions : Lyophilized powder is stable at -80°C for >1 year. For solutions, use amber vials under inert gas (N2/Ar) at -20°C.
- Antioxidant additives : Include 0.01% BHT in DMSO stocks to prevent radical-mediated degradation.
- Stability-indicating HPLC : Monitor degradation peaks (e.g., oxidized quinoline derivatives) monthly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
